N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide
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Overview
Description
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a carbamoylmethyl group, and a triazinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps. The initial step often includes the preparation of the 2,5-dichlorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate. This intermediate is further reacted with a thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the triazinyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinyl ring can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}acetamide
- N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}butanamide
Uniqueness
N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the triazinyl ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C20H17Cl2N5O3S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[2-[3-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C20H17Cl2N5O3S/c1-2-16(28)23-14-6-4-3-5-12(14)18-19(30)25-20(27-26-18)31-10-17(29)24-15-9-11(21)7-8-13(15)22/h3-9H,2,10H2,1H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
PAGSREOGLYSLJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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